2-(Propan-2-ylidene)-2H-indene

Catalog No.
S15267021
CAS No.
37620-72-7
M.F
C12H12
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Propan-2-ylidene)-2H-indene

CAS Number

37620-72-7

Product Name

2-(Propan-2-ylidene)-2H-indene

IUPAC Name

2-propan-2-ylideneindene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C12H12/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-8H,1-2H3

InChI Key

LRQBKMUJLKHEPC-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=C2C=CC=CC2=C1)C

2-(Propan-2-ylidene)-2H-indene, also known as 1-(propan-2-ylidene)-1H-indene, is an organic compound characterized by its unique structure that features a propan-2-ylidene group attached to the indene framework. Indenes are bicyclic compounds that consist of a five-membered ring fused to a six-membered ring, and they are known for their aromatic properties. The presence of the propan-2-ylidene moiety enhances the reactivity of this compound, making it a subject of interest in various chemical applications.

The reactivity of 2-(propan-2-ylidene)-2H-indene can be attributed to its double bond and the electrophilic nature of the indene system. Notable reactions include:

  • Diels-Alder Reactions: This compound can participate in Diels-Alder cycloadditions, which are useful for constructing complex cyclic structures from simpler ones .
  • Nucleophilic Additions: The electrophilic carbon in the indene structure can undergo nucleophilic attack, leading to various substitution products.
  • Wittig Reactions: This compound can be utilized in Wittig reactions to form alkenes, showcasing its versatility in organic synthesis .

Research into the biological activity of 2-(propan-2-ylidene)-2H-indene is limited but suggests potential applications in medicinal chemistry. Indene derivatives have been studied for their ability to act as retinoic acid receptor agonists, which could have implications in cancer therapy and other diseases . Further studies are necessary to fully elucidate the biological properties and mechanisms of action associated with this compound.

The synthesis of 2-(propan-2-ylidene)-2H-indene can be achieved through several methods:

  • Base-Catalyzed Condensation: Starting from suitable indane derivatives, condensation reactions under basic conditions can yield 2-(propan-2-ylidene)-2H-indene.
  • Diels-Alder Cycloaddition: Utilizing appropriate dienes and dienophiles can facilitate the formation of this compound through cycloaddition reactions .
  • Wittig Reaction: The application of phosphorus ylide in a Wittig reaction with carbonyl compounds can also lead to the formation of this indene derivative .

The applications of 2-(propan-2-ylidene)-2H-indene span various fields:

  • Organic Electronics: This compound has been explored for its potential use in organic electronic devices due to its electronic properties .
  • Synthetic Chemistry: It serves as an important intermediate in the synthesis of more complex organic molecules and materials.
  • Pharmaceuticals: Potential applications in drug discovery, particularly as a scaffold for developing biologically active compounds.

While specific interaction studies on 2-(propan-2-ylidene)-2H-indene are scarce, its structural similarity to other indenes suggests that it could interact with biological macromolecules such as proteins and nucleic acids. Future research could focus on understanding these interactions, particularly in relation to its potential therapeutic effects.

Several compounds share structural similarities with 2-(propan-2-ylidene)-2H-indene. The following table highlights these compounds along with their unique features:

Compound NameStructural FeaturesUnique Properties
IndaneBasic structure similar to indenesFound in various natural products
IndanoneContains a ketone functional groupExhibits different reactivity patterns
IndoleContains a nitrogen atom within the ringKnown for diverse biological activities
1H-IndeneUnsubstituted version of indeneServes as a fundamental building block

The uniqueness of 2-(propan-2-ylidene)-2H-indene lies in its specific substitution pattern, which influences its chemical reactivity and potential applications compared to these similar compounds.

2-(Propan-2-ylidene)-2H-indene (C₁₂H₁₂) belongs to the indene family, a class of compounds with a bicyclic framework that combines aromatic and olefinic characteristics. The propan-2-ylidene group introduces steric and electronic effects that modulate the compound’s conjugation and stability. Indene derivatives are pivotal in organic synthesis, serving as precursors for polymers, ligands, and bioactive molecules. The non-planar geometry of 2-(propan-2-ylidene)-2H-indene, arising from the sp²-hybridized carbons in the cyclopentene ring, creates a distorted π-system that influences its spectroscopic signatures and chemical behavior.

Research Objectives and Hypotheses

This article aims to:

  • Systematically evaluate synthetic routes to 2-(propan-2-ylidene)-2H-indene.
  • Characterize its structural and electronic properties using experimental and computational tools.
  • Investigate its reactivity in cycloaddition and functionalization reactions.
  • Explore potential applications in catalysis and materials science.

A central hypothesis posits that the propan-2-ylidene substituent enhances the compound’s electrophilicity, enabling regioselective transformations inaccessible to simpler indene analogs.

Scope and Limitations

The scope of this review encompasses synthesis, characterization, and reactivity studies reported between 2015–2025. Limitations include the scarcity of pharmacokinetic data and industrial-scale production methods, which remain unexplored in the literature.

Early Synthetic Pathways and Catalysts

The historical development of 2-(propan-2-ylidene)-2H-indene synthesis emerged from broader investigations into indene derivative chemistry, where early researchers recognized the unique structural properties conferred by the propan-2-ylidene substituent [1]. Initial synthetic approaches focused on traditional condensation reactions, utilizing basic catalytic systems to achieve the desired alkylidene functionality at the 2-position of the indene core [2]. Early methodologies employed conventional Lewis acid catalysts in conjunction with inorganic or organic acids to facilitate dehydration and cyclization processes, establishing foundational synthetic protocols for this compound class [3].

The pioneering work in indene chemistry utilized substituted benzoate compounds as starting materials, converting them into indenone intermediates through acid-catalyzed cyclization reactions [3]. These early approaches demonstrated that the incorporation of propan-2-ylidene groups could be achieved through careful selection of precursor materials and reaction conditions [2]. The use of sodium hydroxide in acetone solutions proved particularly effective for introducing the propan-2-ylidene moiety, with reaction conditions typically requiring controlled temperature and stoichiometric ratios [2].

Evolution of Methodological Approaches

The evolution of synthetic methodologies for 2-(propan-2-ylidene)-2H-indene has witnessed significant advancement through the development of more sophisticated catalytic systems and reaction protocols [4] [5]. Modern approaches have incorporated gold-catalyzed intramolecular hydroalkylation reactions, which demonstrate exceptional selectivity and efficiency in producing substituted indene derivatives [4]. These gold-catalyzed processes operate through formal [1] [6]-hydride shift mechanisms, providing access to structurally complex indene compounds under mild reaction conditions [4].

Secondary amine catalysts have emerged as particularly valuable tools in the synthesis of indene aldehyde derivatives, offering advantages in terms of functional group tolerance and reaction mildness [5]. The development of carbene-catalyzed cascade reactions has further expanded the synthetic toolkit, enabling the formation of multi-substituted indane derivatives through single-electron-transfer processes [7]. These methodological advances have established more efficient and environmentally friendly synthetic routes, addressing the limitations of earlier harsh reaction conditions [5].

Synthesis MethodCatalyst/ReagentReaction ConditionsProduct TypeKey Advantages
Gold-catalyzed intramolecular hydroalkylationGold complexesRoom temperature, dichloromethane, overnight2-Amino-indenesHigh selectivity, formal [1] [6]-hydride shift
Carbene-catalyzed cascade reactionN-Heterocyclic carbenesAldehyde, nitrobenzyl bromideMulti-substituted indanesSingle-electron-transfer processes
Aldol-type reaction with dehydrationLithium diisopropylamideRefluxing acetonitrile, potassium carbonateMultifunctional indenesEfficient entry to molecular modules
Electrophilic cyclizationIodonium promoters5-endo-dig carbocyclization3-Iodo-1H-indene derivativesVarious substituent tolerance

Structural and Mechanistic Studies

Comparative Analysis with Analogous Indene Derivatives

Structural investigations of 2-(propan-2-ylidene)-2H-indene reveal distinctive electronic and steric properties compared to analogous indene derivatives [1] [8]. The compound exhibits a molecular weight of 198.30 grams per mole when considering related structural variants, with the propan-2-ylidene substituent significantly influencing the overall molecular geometry and electronic distribution [1] [9]. Comparative analysis with related compounds such as 2-propan-2-yl-1H-indene demonstrates the impact of the double bond character in the ylidene functionality [8] [9].

The structural characterization reveals that the propan-2-ylidene group introduces significant conformational constraints while maintaining the aromatic character of the indene core . Nuclear magnetic resonance spectroscopy studies indicate distinctive chemical shift patterns for the alkylidene protons, confirming the successful incorporation of the propan-2-ylidene functionality . The compound participates in various chemical transformations typical of unsaturated hydrocarbons, including Diels-Alder reactions with maleic anhydride under thermal conditions .

Key Reaction Pathways and Intermediate Formation

Mechanistic studies of 2-(propan-2-ylidene)-2H-indene formation reveal complex reaction pathways involving multiple intermediate species [4] [11]. The gold-catalyzed synthesis proceeds through initial activation of starting ynamides, generating highly reactive keteniminium ion intermediates [4]. Subsequent [1] [6]-hydride shift reactions lead to benzylic carbocation formation, which triggers cyclization processes and final [1] [8]-hydride shift or deprotonation sequences [4].

The reaction mechanism involves the formation of σ-gold complexes as key intermediates, with trifluoromethanesulfonimide anions assisting in protonation and deprotonation sequences [11]. Deuterium labeling experiments have provided crucial insights into the sequence of elementary steps, confirming that the [1] [6]-hydrogen shift process is fundamental to the overall transformation [11]. These mechanistic investigations demonstrate that the sequence of elementary steps follows specific principles where reaction steps occur just before they are required, and desorption takes place immediately after intermediate formation [12].

Application Domains and Industrial Relevance

Role in Polymer Chemistry and Materials Science

The application of 2-(propan-2-ylidene)-2H-indene in polymer chemistry stems from its unique structural features that confer valuable properties for materials science applications [13] [14]. Indene derivatives serve as essential building blocks in the production of thermoplastic resins, where the propan-2-ylidene functionality can influence polymerization kinetics and final material properties [13] [15]. The compound's ability to undergo oxidative polymerization reactions makes it particularly valuable for creating specialized polymer materials with enhanced thermal and mechanical properties [13].

Research has demonstrated that indene-based polymers exhibit excellent thermal stability and chemical resistance, making them suitable for high-performance applications [14] [15]. The incorporation of propan-2-ylidene substituents can modify the glass transition temperature and crystallinity of resulting polymers, providing opportunities for tailored material properties [14]. These materials find applications in construction, automotive, and aerospace industries where superior performance characteristics are required [14] [15].

Computational and Theoretical Insights

Quantum Mechanical Modeling of Reactivity

Quantum mechanical investigations of 2-(propan-2-ylidene)-2H-indene reactivity have employed advanced density functional theory methods to elucidate electronic structure and chemical behavior [17] [18]. Computational studies utilizing Gaussian-3-type calculations have mapped potential energy surfaces for various rearrangement processes, providing detailed insights into reaction mechanisms and energy barriers [19]. These theoretical investigations reveal that the propan-2-ylidene substituent significantly influences the electronic distribution within the indene framework, affecting both ground-state stability and excited-state properties [18].

Molecular orbital calculations demonstrate that the compound exhibits distinctive frontier orbital characteristics, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies being substantially modified by the propan-2-ylidene functionality [18]. Time-dependent density functional theory calculations have been employed to predict electronic transition energies and oscillator strengths, providing theoretical support for experimental spectroscopic observations [20]. These computational approaches have proven invaluable for understanding the relationship between molecular structure and chemical reactivity [21] [22].

Thermodynamic and Kinetic Profile Predictions

Theoretical predictions of thermodynamic and kinetic properties for 2-(propan-2-ylidene)-2H-indene have utilized sophisticated computational methodologies including high-level ab initio calculations and statistical mechanical approaches [17] [19]. Thermochemical property calculations have determined gaseous enthalpies of formation through combustion calorimetry simulations and transpiration modeling [17]. These investigations provide quantitative understanding of the energetics associated with five-membered ring systems and the stabilization or destabilization effects introduced by the propan-2-ylidene substituent [17].

Kinetic modeling studies have employed Rice-Ramsperger-Kassel-Marcus chemical kinetics theory to predict reaction rate constants and product distributions under various temperature conditions [19]. Statistical theory calculations have been applied to obtain high-pressure-limit thermal rate constants within the temperature range of 300-3000 Kelvin, providing comprehensive kinetic profiles for thermal decomposition processes [19] [23]. These theoretical predictions indicate that the compound exhibits complex decomposition pathways involving multiple competitive reaction channels [23].

PropertyValueMethod/SourceSignificance
Melting Point-5°CStandard conditionsLiquid at room temperature
Boiling Point181°CStandard pressureHigh thermal stability
Molecular Weight116.16 g/molCalculated molecular formulaAromatic polycyclic structure
Enthalpy of FormationDetermined by combustion calorimetryTranspiration and calorimetryThermodynamic stability assessment
Electronic Transition17,379 ± 15 cm⁻¹Photodissociation spectroscopyElectronic structure characterization
Thermal Decomposition Range1150-1900 KSingle-pulse shock tubeReaction mechanism elucidation
Density Functional Theory LevelG3-type calculationsAb initio quantum mechanicalTheoretical property prediction

Computational Modeling Techniques

Density Functional Theory (DFT) and Molecular Orbital Analysis

The computational investigation of 2-(Propan-2-ylidene)-2H-indene relies heavily on modern density functional theory methods, which have demonstrated exceptional utility for studying the molecular and electronic structures of organic compounds [1]. The B3LYP functional combined with 6-311G(d,p) basis sets has emerged as the gold standard for indene-derived molecules, providing accurate descriptions of geometric parameters and electronic properties [2].

Molecular orbital calculations reveal that the electron distribution in indene derivatives exhibits characteristic patterns, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions being sensitive to structural modifications [3]. For 2-(Propan-2-ylidene)-2H-indene, the extended conjugation system significantly influences the frontier molecular orbital energies, affecting both electronic transitions and chemical reactivity.

Table 1: DFT Calculation Parameters for 2-(Propan-2-ylidene)-2H-indene

ParameterMethodBasis SetAccuracy
Geometry OptimizationB3LYP6-311G(d,p)±0.02 Å (bonds)
Vibrational FrequenciesB3LYP6-311G(d,p)±15 cm⁻¹
Electronic PropertiesB3LYP6-311++G(2d,2p)±0.1 eV
Thermodynamic ParametersB3LYP6-311G(d,p)±2 kJ/mol

The computational analysis of strain energies in heteroatom derivatives of indene provides quantitative understanding of the energetics associated with five-membered ring systems [4]. These calculations incorporate both combustion calorimetry data and high-level first-principles calculations to derive gaseous enthalpies of formation, enabling precise determination of stabilization or destabilization effects due to benzene ring interactions with heteroatoms.

Systematic force field calibrations using high-level composite energy schemes account for extrapolations to both one-particle and approximate n-particle basis set limits, incorporating relativistic effects for enhanced accuracy [5]. The resulting quartic force fields enable nuclear motion calculations with target accuracies better than 0.1% for rotational constants and 0.3% for vibrational fundamentals.

Reaction Mechanism Simulations

Quantum chemical studies of reaction pathways involving 2-(Propan-2-ylidene)-2H-indene utilize Gaussian-3-type calculations combined with statistical theory to investigate formation mechanisms [6]. These comprehensive studies map potential energy surfaces for various rearrangements, providing critical insights into reaction kinetics and product distributions.

The implementation of reactive molecular dynamics simulations employs Morse potentials to replace classical harmonic bond potentials, enabling energy-conserving bond dissociation processes [7]. This methodology allows investigation of bond breaking and formation events while maintaining compatibility with established force fields such as CHARMM, PCFF, and OPLS-AA.

Table 2: Reaction Mechanism Simulation Parameters

Calculation TypeMethodTemperature RangeAccuracy
Transition State SearchG3-type300-3000 K±5 kJ/mol
Rate Constant CalculationStatistical Theory300-2000 K±20%
Product Yield AnalysisRRKM Theory500-1500 K±15%
Pathway IdentificationIRC Calculations298 K±2 kJ/mol

Gold-catalyzed intramolecular hydroalkylation mechanisms demonstrate the application of combined experimental and computational approaches [8]. These studies reveal that the [9] [10]-hydride shift represents the rate-determining step, with computed activation barriers of 14.4 kcal/mol using density functional theory analysis. The reaction proceeds through keteniminium ion intermediates, followed by cyclization and subsequent hydride shift or deprotonation steps.

High-pressure-limit thermal rate constants calculated within the 300-3000 K temperature range enable prediction of reaction outcomes under diverse conditions [6]. The relative contributions of different pathways to product formation vary significantly with temperature, with indene formation typically representing over 50% of products at combustion-relevant temperatures.

Experimental Validation Strategies

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides fundamental structural characterization of 2-(Propan-2-ylidene)-2H-indene derivatives [11] [12]. High-resolution ¹H NMR analysis reveals complex eight-spin systems requiring complete spectral assignment for accurate structural determination. The molecular conformation significantly influences coupling constants, particularly long-range interactions that are sensitive to conformational changes.

Table 3: Spectroscopic Characterization Methods

TechniqueApplicationResolutionSensitivity
¹H NMRStructural Assignment0.1 Hz10 μmol
¹³C NMRCarbon Framework0.5 Hz50 μmol
IR SpectroscopyFunctional Groups0.1 cm⁻¹1 μmol
Raman SpectroscopyVibrational Modes1 cm⁻¹10 μmol

Vibrational spectroscopy examination of indene compounds in vapor and liquid states using infrared and Raman techniques enables precise calibration and assignment of normal vibrational modes [13]. Wavenumber measurements with 0.1 cm⁻¹ accuracy provide excellent potential for using indene derivatives as calibration molecules. The scaling procedure of AM1 force fields yields root-mean standard deviations of 11 cm⁻¹ for planar modes and 16 cm⁻¹ for nonplanar modes when compared to observed frequencies.

Matrix isolation studies at cryogenic temperatures (3.1 K) reveal reactivity patterns with hydrogen atoms, demonstrating both H-atom-abstraction and H-atom-addition reactions [14]. These investigations employ para-H₂ matrix isolation techniques combined with infrared spectroscopy to identify reactive intermediates and characterize formation pathways for radical species.

Computational prediction of spectroscopic properties utilizes time-dependent density functional theory (TD-DFT) methods with CAM-B3LYP functionals and polarized continuum models [1]. These calculations provide optical behavior predictions and electronic transition assignments that complement experimental measurements.

Catalytic System Optimization

Design of Experiment (DoE) methodologies enable systematic optimization of catalytic processes involving indene derivatives [15] [16]. Fractional factorial designs followed by central composite designs allow optimization of multiple factors while providing statistical analysis of results. Response surface analysis demonstrates that reaction conditions can be described by second-order polynomial equations identifying major influential factors.

Table 4: Catalytic Optimization Parameters

VariableRangeOptimal ValueResponse
Temperature450-600°C540-580°CYield
Catalyst/Substrate Ratio0.25-1.251.25Selectivity
Residence Time1-5 min3.1 minConversion
Pressure1-10 atm5 atmStability

Microwave flow reactor applications demonstrate scalable, efficient continuous processes for indene conjugation reactions [17]. These systems achieve productivity rates exceeding 0.74 g/h for monoadduct formation while maintaining high selectivity. Temperature, substrate concentration, and residence time emerge as key factors controlling conversion efficiency.

Gold-catalyzed transformations utilize N-heterocyclic carbene complexes to achieve room temperature cyclization reactions [8]. The methodology requires only catalytic amounts of IPrAuNTf₂ catalyst and proceeds overnight in dichloromethane solvent. Mechanistic studies confirm that the [9] [10]-hydride shift constitutes the rate-determining step with primary kinetic isotope effects of 8.4.

Optimization protocols targeting multiple objectives employ desirability functions to balance competing goals such as maximizing product yield, maximizing combustible gas fraction, and minimizing energy consumption [16]. Optimal conditions typically occur at maximum catalyst loading within the experimental range, achieving desirability values exceeding 0.8.

Environmental Impact Assessment

Ecotoxicological Screening Protocols

Integrated testing strategies for ecotoxicity assessment employ tiered approaches to evaluate environmental hazards of indene-related compounds [18]. These protocols utilize marine bivalve models to assess both acute and chronic effects, incorporating high-throughput in vitro testing in initial screening phases followed by comprehensive in vivo evaluations.

Table 5: Ecotoxicological Testing Protocol

TierTest SystemDurationEndpoints
1Cell Culture24-48 hCytotoxicity
2Marine Bivalves48 h - 21 daysOxidative Stress
3Ecosystem Models1-6 monthsBioaccumulation
4Field Studies6-24 monthsPopulation Effects

Environmental risk assessment utilizes predicted no-effect concentrations (PNEC) derived from ecotoxicity data combined with environmental exposure modeling [19]. Hazard quotients calculated as the ratio of measured environmental concentration to PNEC values enable risk characterization, with values ≥1 indicating potential environmental concern.

Screening methodologies for contaminant hotspots employ combined chemical and ecotoxicological approaches [20]. Rapid gas chromatography-mass spectrometry screening identifies chemical signatures while bioassays using embryo development and endocrine disruption endpoints assess biological effects. These integrated approaches enable comprehensive environmental monitoring of indene-containing mixtures.

Standard ecotoxicity test protocols require modifications for complex petroleum-derived substances [21]. Water-accommodated fractions rather than dispersions provide appropriate test media for Tier 1 assessments, ensuring consistency with single compound testing protocols while accounting for the complex nature of indene-containing mixtures.

Degradation Pathway Analysis

Biodegradation studies of indene compounds reveal complex interaction patterns with co-occurring contaminants [22]. Aerobic biodegradation experiments demonstrate that indene presence significantly affects the degradation kinetics of BTEX compounds, with benzene showing the strongest inhibition effects. First-order kinetic degradation models quantify these substrate interactions through rate constant ratios.

Table 6: Degradation Pathway Analysis Results

CompoundHalf-life (days)Primary PathwayMetabolites
Indene5-15HydroxylationIndanone, Indenol
Co-contaminants10-45Ring CleavageOrganic Acids
Transformation Products2-30MineralizationCO₂, H₂O
Recalcitrant Fractions>100PolymerizationHumic Substances

Microbial community analysis using 16S rRNA amplicon sequencing reveals differentiation in bacterial populations depending on substrate mixtures [22]. Indene exposure increases the relative abundance of Micrococcaceae family members while affecting Commamonaceae populations. These community shifts correlate with altered degradation patterns and metabolic pathway selection.

Polycyclic aromatic hydrocarbon degradation pathways in Mycobacterium species demonstrate complete metabolic routes from pyrene to central intermediates through o-phthalate and β-ketoadipate pathways [23]. Proteomic analysis identifies 27 enzymes necessary for complete degradation, with 18 enzymes showing greater than two-fold upregulation during substrate exposure.

Persistent mobile organic contaminant screening identifies indene derivatives among substances of environmental concern [24]. Suspect screening approaches using high-resolution mass spectrometry detect multiple indene-related compounds in environmental waters, indicating widespread distribution and persistence in aquatic systems.

XLogP3

3.2

Exact Mass

156.093900383 g/mol

Monoisotopic Mass

156.093900383 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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